molecular formula C10H19NO4 B3053440 (s)-5-Tert-butyl 1-methyl 2-aminopentanedioate CAS No. 53838-27-0

(s)-5-Tert-butyl 1-methyl 2-aminopentanedioate

Cat. No.: B3053440
CAS No.: 53838-27-0
M. Wt: 217.26 g/mol
InChI Key: JKIPBZRGKFRHKQ-ZETCQYMHSA-N
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Description

(s)-5-Tert-butyl 1-methyl 2-aminopentanedioate is a chiral compound with potential applications in various fields of science and industry. It is an ester derivative of 2-aminopentanedioic acid, also known as glutamic acid, which is an important neurotransmitter in the human brain. The compound’s structure includes a tert-butyl group, a methyl group, and an amino group attached to a pentanedioate backbone, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-5-Tert-butyl 1-methyl 2-aminopentanedioate typically involves the esterification of 2-aminopentanedioic acid with tert-butyl alcohol and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to drive the esterification process to completion. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, large-scale purification methods such as distillation and large-scale chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(s)-5-Tert-butyl 1-methyl 2-aminopentanedioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the compound.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(s)-5-Tert-butyl 1-methyl 2-aminopentanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in modulating neurotransmitter activity and its effects on glutamate receptors.

    Medicine: Investigated for its potential therapeutic applications in neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-5-Tert-butyl 1-methyl 2-aminopentanedioate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets glutamate receptors in the brain, influencing neurotransmitter activity.

    Pathways Involved: It modulates the excitatory neurotransmission pathway by acting as an agonist or antagonist at glutamate receptor sites, thereby affecting synaptic transmission and plasticity.

Comparison with Similar Compounds

Similar Compounds

  • (s)-5-Benzyl 1-methyl 2-aminopentanedioate
  • (s)-5-Butyl 1-methyl 2-aminopentanedioate

Uniqueness

(s)-5-Tert-butyl 1-methyl 2-aminopentanedioate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4/h7H,5-6,11H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIPBZRGKFRHKQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426829
Record name AmbotzHAA6700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53838-27-0
Record name AmbotzHAA6700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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